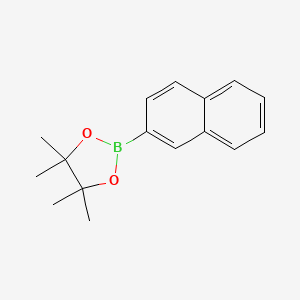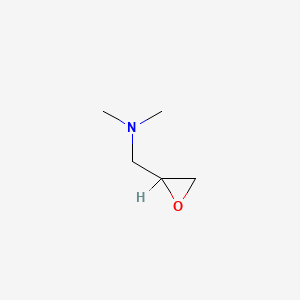
(2-Chloropyridin-3-yl)methanamine
Vue d'ensemble
Description
“(2-Chloropyridin-3-yl)methanamine” is a chemical compound with the molecular formula C6H7ClN2 . It has a molecular weight of 142.586 g/mol . It is used as an intermediate in the synthesis of various chemical pesticides .
Synthesis Analysis
The synthesis of “(2-Chloropyridin-3-yl)methanamine” involves several steps. The exact process can vary, but it often involves the use of other chemicals as precursors . Unfortunately, the specific details of the synthesis process are not available in the search results.
Molecular Structure Analysis
The molecular structure of “(2-Chloropyridin-3-yl)methanamine” consists of a pyridine ring with a chlorine atom at the 2nd position and a methanamine group at the 3rd position . The exact mass of the molecule is 142.029770 .
Physical And Chemical Properties Analysis
“(2-Chloropyridin-3-yl)methanamine” has a density of 1.2±0.1 g/cm3, a boiling point of 254.2±25.0 °C at 760 mmHg, and a melting point of 28-34 °C . It also has a flash point of 107.6±23.2 °C .
Applications De Recherche Scientifique
Application 1: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of the Application : This compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives. These derivatives have been evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application : To prepare libraries of novel heterocyclic compounds with potential biological activities, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Application 2: Synthesis of 1-(2-Chloropyridin-3-yl)-3-substituted Urea Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of the Application : This compound has been used in the synthesis of 1-(2-Chloropyridin-3-yl)-3-substituted urea derivatives . These derivatives have been evaluated for their antimicrobial activities .
- Methods of Application : The synthesis was carried out using a microwave-assisted method . The 1-(2-Chloropyridin-3-yl)-3-substituted urea derivatives were designed and synthesized .
- Results or Outcomes : The synthesized compounds were tested for their antimicrobial activities . The results of these tests are not specified in the available information .
Application 3: Synthesis of 5-Aminomethyl-2-chloropyridine Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of the Application : This compound has been used in the synthesis of 5-Aminomethyl-2-chloropyridine derivatives . These derivatives have been evaluated for their biological activities .
- Methods of Application : The synthesis was carried out using a microwave-assisted method . The 5-Aminomethyl-2-chloropyridine derivatives were designed and synthesized .
- Results or Outcomes : The synthesized compounds were tested for their biological activities . The results of these tests are not specified in the available information .
Safety And Hazards
“(2-Chloropyridin-3-yl)methanamine” is classified as toxic if swallowed (Hazard Statement: H301) and can cause skin and eye irritation (Hazard Statements: H315, H317, H318) as well as respiratory irritation (Hazard Statement: H335) . Safety measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
(2-chloropyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUCSFLPOBNIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447548 | |
| Record name | (2-chloropyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-3-yl)methanamine | |
CAS RN |
205744-14-5 | |
| Record name | (2-chloropyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloropyridin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

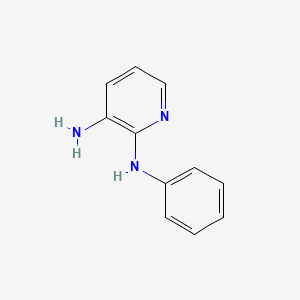
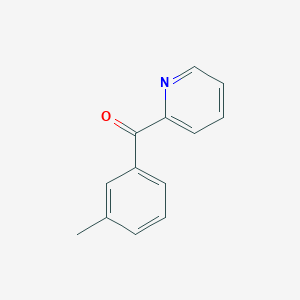
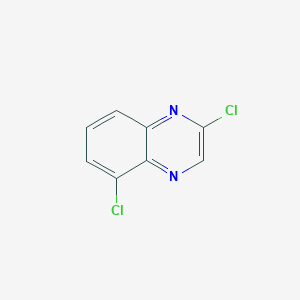
![4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B1311256.png)

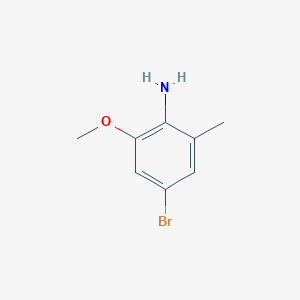

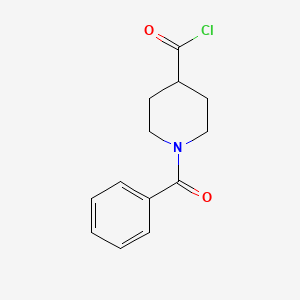

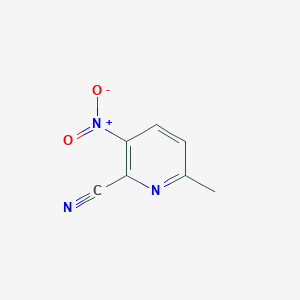
![2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1311279.png)
![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)
